REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[O:9][CH3:10].[C:11](O)(=[O:15])/[CH:12]=[CH:13]/[CH3:14].O>CS(O)(=O)=O>[Cl:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][C:3]=1[O:9][CH3:10])[O:8][CH:13]([CH3:14])[CH2:12][C:11]2=[O:15]
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)O)OC
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)(=O)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)(=O)O
|
Name
|
ice
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with 100 ml ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The ethyl acetate extract
|
Type
|
WASH
|
Details
|
was successively washed with 100 ml water, 2×100 ml 1N sodium hydroxide and 100 ml brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a purple crystalline solid
|
Type
|
CUSTOM
|
Details
|
This was purified by flash chromatography on 150 cc silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(CC(OC2=CC1OC)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |